Histatin-5
Description
Significance of Endogenous Antimicrobial Peptides in Host Defense Systems
Endogenous antimicrobial peptides (AMPs), also known as host defense peptides, are crucial components of the innate immune system found in a wide array of organisms, from microbes to animals. frontiersin.orgnih.gov These small, naturally occurring cationic peptides serve as a first line of defense against invading pathogens. nih.govresearchgate.net AMPs exhibit broad-spectrum activity against a variety of microorganisms, including multidrug-resistant bacteria. frontiersin.orgnih.gov Their mechanisms of action are diverse, often involving the disruption of microbial membranes or interference with intracellular processes like cell wall biosynthesis and macromolecular synthesis. frontiersin.org Beyond their direct antimicrobial effects, AMPs also possess immunomodulatory properties, capable of recruiting and activating cells of both the innate and adaptive immune systems. frontiersin.orgnih.gov This dual function highlights their significance in not only eliminating pathogens but also orchestrating a broader immune response and promoting tissue healing. researchgate.net
Overview of the Histatin Family and the Prominence of Histatin-5 (B8235270)
The histatins are a family of small, histidine-rich cationic peptides found specifically in human saliva. plos.orgnii.ac.jp These proteins are encoded by two genes, HTN1 and HTN3. wikipedia.org The primary members of this family include histatin 1, histatin 3, and histatin 5. wikipedia.org Histatin 5, a 24-amino acid peptide, is not a direct product of a gene but is derived from the proteolytic cleavage of histatin 3. wikipedia.orgebi.ac.uk
Among the histatins, histatin 5 is recognized as the most potent member concerning its antifungal activity, particularly against the opportunistic yeast Candida albicans. plos.orgasm.orgnih.gov Its concentration in whole saliva is estimated to be in the range of 15 to 30 μM. nih.gov The primary amino acid sequence of this compound is DSHAKRHHGYKRKFHEKHHSHRGY. mdpi.comnih.gov While all histatins contribute to the antimicrobial properties of saliva, the specialized and potent fungicidal nature of histatin 5 makes it a prominent and extensively studied member of the family. asm.orgnih.gov
Historical Context of this compound Research and Emerging Paradigms
The histatin family was first identified in 1988 as a novel group of histidine-rich proteins in human parotid secretion with fungistatic effects on Candida albicans. asm.org Initially, research focused on their role in the oral cavity, including their antimicrobial activities and their contribution to the formation of the acquired enamel pellicle. wikipedia.orgebi.ac.uk For a considerable time, this compound was primarily thought to possess antifungal properties, while other members like histatin-1 (B1576432) were associated with wound healing. nih.govnih.gov
However, emerging research has broadened our understanding of this compound's functions. nih.gov Recent studies have revealed that this compound also exhibits robust wound healing properties, a role previously attributed mainly to histatin-1. nih.govnih.govresearchgate.net This has led to the identification of specific functional domains within the peptide responsible for these diverse activities. nih.govresearchgate.net Furthermore, the candidacidal mechanism of this compound has been a subject of intense investigation and debate. It is now understood that its action is not based on the classical pore-formation model typical of many antimicrobial peptides. asm.orgnih.gov Instead, it involves a multi-step process including binding to the fungal cell wall, energy-dependent internalization, and targeting of intracellular components, leading to cell death. plos.orgasm.orgnih.gov This evolving understanding highlights a paradigm shift from viewing this compound as a simple antifungal agent to recognizing it as a multifunctional peptide with complex mechanisms of action and broader therapeutic potential. nih.govresearchgate.net
| Property | Value | Source |
| Amino Acid Sequence | DSHAKRHHGYKRKFHEKHHSHRGY | mdpi.comnih.gov |
| Molecular Weight | 3036.3 g/mol | iscabiochemicals.com |
| Chemical Formula | C133H195N51O33 | iscabiochemicals.com |
| Number of Amino Acids | 24 | wikipedia.orgnih.gov |
| Origin | Proteolytic cleavage of Histatin 3 | wikipedia.orgebi.ac.uk |
| Primary Location | Human Saliva | plos.orgnii.ac.jp |
Structure
2D Structure
Properties
Molecular Formula |
C133H195N51O33 |
|---|---|
Molecular Weight |
3036.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1 |
InChI Key |
KSXBMTJGDUPBBN-VPKNIDFUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CNC=N8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CNC=N7)C(=O)NC(CO)C(=O)NC(CC8=CNC=N8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Molecular Biogenesis and Structural Characteristics of Histatin 5
Biosynthetic Pathways and Proteolytic Processing of Histatin-5 (B8235270)
This compound is not a direct gene product but is generated through the proteolytic processing of a larger precursor protein found in salivary secretions plos.orgmdpi.comnih.govnih.gov.
Derivation of this compound from Histatin-3 Precursor
This compound is primarily derived from the post-translational proteolytic cleavage of Histatin-3 plos.orgmdpi.comnih.govnih.govmaynoothuniversity.ieiscabiochemicals.com. Histatin-3 is a 32-amino acid peptide, while this compound is a shorter peptide consisting of 24 amino acids mdpi.comnih.gov. This compound corresponds to the N-terminal 24 amino acid sequence of Histatin-3 nih.gov. Both Histatin-1 (B1576432) and Histatin-3 are considered primary products encoded by different genes, and other histatins, including this compound, are proteolytic derivatives of these two parent molecules nih.govmaynoothuniversity.iewikipedia.org.
Role of Salivary Proteases in this compound Generation and Degradation
The generation of this compound from Histatin-3 involves the action of salivary proteases plos.orgmdpi.comacs.org. However, once secreted into the oral cavity, this compound is also susceptible to degradation by various enzymes present in saliva, as well as proteases secreted by oral microbes like C. albicans mdpi.commdpi.comacs.orgnih.govresearchgate.netnih.gov. This proteolytic degradation can reduce or inactivate its antifungal activity, posing a challenge for its potential therapeutic use mdpi.commdpi.comnih.govresearchgate.net. Studies have shown that C. albicans secreted aspartic proteases (Saps), particularly Sap2 and Sap9, are involved in cleaving and inactivating this compound nih.govgenecards.orguniprot.org. The degradation rate by C. albicans Saps follows a general order of SAP2 > SAP9 > SAP3 > SAP7 > SAP4 > SAP1 > SAP8 genecards.orguniprot.org. Cleavage sites within this compound by C. albicans have been identified, including at Lys5 and His19 nih.gov. Proteolytic degradation of this compound appears to occur mainly intracellularly within C. albicans cells nih.gov.
Post-Translational Modifications and Their Impact on this compound Activity
While the primary sequence of this compound is a result of proteolytic processing, post-translational modifications can influence the activity of histatins in general nih.govnih.gov. For instance, Histatin-1 undergoes phosphorylation at a serine residue, a modification not observed in Histatin-3 and this compound nih.gov. Some derivatives of Histatin-1 also contain sulfated tyrosine residues nih.gov. Although specific post-translational modifications directly on this compound are less documented compared to its proteolytic generation, modifications or substitutions to the amino acid sequence of this compound can significantly affect its proteolytic resistance and antifungal activity mdpi.comnih.gov. For example, a K17R substitution in this compound has been shown to increase resistance to proteolysis by C. albicans Saps, while a K11R substitution enhances antifungal activity nih.gov. Combining these modifications in a single peptide (K11R-K17R) resulted in improved proteolytic resistance and enhanced antifungal activity nih.gov. Metal binding, such as with zinc and copper, is also reported to increase the antimicrobial activity of this compound uniprot.orgresearchgate.netoup.com. Conversely, the presence of certain salivary ions like calcium, magnesium, chloride, carbonate, and ferric ions can decrease its antifungal activity uniprot.org.
Molecular Architecture and Conformational Dynamics of this compound
This compound is a cationic peptide rich in histidine, lysine (B10760008), and arginine residues, contributing to a net positive charge at physiological pH mdpi.comnih.govacs.org. Its amino acid sequence is DSHAKRHHGYKRKFHEKHHSHRGY mdpi.com.
Identification and Characterization of this compound Functional Domains
The antifungal activity of this compound is concentrated in specific regions of its sequence plos.orgmdpi.com. A functional domain crucial for candidacidal activity has been identified, primarily located in the C-terminal region plos.orgmdpi.com. Studies suggest that at least 12 amino acids at the C-terminus are required for the killing of fungal cells plos.orgmdpi.com. The peptide fragment P-113, corresponding to amino acid residues 4 to 16 or 4 to 15 of this compound, has been shown to retain the candidacidal activity of the full-length peptide plos.orgmdpi.comnih.govnih.govresearchgate.net.
This compound contains specific motifs that contribute to its function. It possesses an Amino Terminal Copper and Nickel (ATCUN) tripeptide sequence (Asp-Ser-His) at its N-terminus, which can bind to metals like copper and nickel nih.govresearchgate.net. A zinc-binding motif (His-Glu-XX-His) is also present towards the C-terminal functional domain, and zinc ions can induce conformational changes in this compound in the presence of negatively charged vesicles, correlating with dimerization and fusogenic activity acs.orgresearchgate.net.
Influence of Amino Acid Residues on this compound Activity: Mutational Analysis Insights
Mutational analysis has provided valuable insights into the critical amino acid residues for this compound activity plos.orgresearchgate.netnih.govresearchgate.netnih.gov. Specific residues have been identified as important for its antifungal action, including Lys13, Arg12, and Glu16 mdpi.com. Substitution of two adjacent histidine residues (H7H8) in full-length this compound significantly reduced its antifungal activity, indicating the importance of histidine residues nih.gov. The net cationic charge of this compound also plays a crucial role in its internalization into fungal cells and subsequent activity plos.org. Reducing the net positive charge through amino acid substitution or changes in pH markedly decreased cytoplasmic translocation without affecting cell surface binding plos.org.
Studies involving single-residue substitutions have demonstrated their impact on proteolytic resistance and antifungal activity nih.gov. For instance, substituting lysine residues at proteolytic cleavage sites can affect degradation by C. albicans Saps nih.gov.
Here is a summary of some mutational analysis findings:
| Mutation/Modification | Effect on Activity/Property | Source |
| K17R | Increased resistance to proteolysis by Saps | nih.gov |
| K11R | Enhanced antifungal activity | nih.gov |
| K11R-K17R | Improved proteolytic resistance and antifungal activity | nih.gov |
| H7H8 substitution | 8-20-fold reduction in candidacidal activity | nih.gov |
| Lys13 substitution | Important for action | mdpi.com |
| Arg12 substitution | Important for action | mdpi.com |
| Glu16 substitution | Important for action | mdpi.com |
| Reduction of net positive charge | Markedly reduced cytoplasmic translocation | plos.org |
This compound exerts its antifungal activity through a complex, multistep mechanism that involves binding to the fungal cell wall, followed by translocation into the cytoplasm and targeting intracellular components, particularly mitochondria plos.orgnih.govmaynoothuniversity.ienih.govpnas.org. This process leads to events such as the generation of reactive oxygen species (ROS), efflux of cellular ATP and ions, and disruption of mitochondrial function, ultimately resulting in cell death plos.orgmdpi.comnih.govmaynoothuniversity.ieoup.comnih.govpnas.orgmdpi.com. Unlike some other antimicrobial peptides, this compound does not appear to kill fungal cells primarily through pore formation in the cell membrane nih.govnih.gov.
Conformational States of this compound in Aqueous and Membrane-Mimetic Environments
Extensive structural studies have revealed that this compound exhibits different conformational states depending on its environment. In aqueous solutions, Hst-5 largely exists as an intrinsically disordered peptide, lacking a defined secondary structure. nih.govnih.govmdpi.comacs.orgnih.gov This random coil conformation is observed under physiological conditions. acs.org
However, in the presence of non-aqueous solvents or membrane-mimetic environments, such as dimethyl sulfoxide (B87167) (DMSO) or trifluoroethanol (TFE)/water mixtures, Hst-5 undergoes a conformational change and adopts an α-helical structure. nih.govresearchgate.netmdpi.comacs.orgmdpi.com This structural conversion is also observed when the peptide interacts with lipid vesicles, which mimic cell membranes. researchgate.netacs.org The adoption of an α-helical conformation in membrane-mimetic environments is thought to be important for the peptide's interaction with microbial membranes. researchgate.net
While Hst-5 can adopt α-helical structures, it is important to note that, unlike some other antimicrobial peptides, it does not typically form a pronounced amphiphilic structure that leads to direct insertion and pore formation in microbial membranes. acs.orgnih.gov Instead, its interaction with membranes may involve electrostatic and hydrogen bonding interactions with the head groups of membrane lipids. acs.orgnih.gov
Metal Binding Motifs and Their Structural Implications in this compound
This compound possesses a notable ability to bind various metal ions, a characteristic attributed to its histidine-rich sequence and specific metal-binding motifs. mdpi.comresearchgate.netasm.org The interaction with metals can have significant implications for the structure and potentially the biological activity of Hst-5. mdpi.comnih.govasm.org
Several studies have investigated the metal-binding properties of Hst-5, focusing primarily on divalent cations such as copper (Cu), nickel (Ni), and zinc (Zn), which are present in saliva. nih.govasm.orgmdpi.com The dissociation constants for Hst-5 binding with Cu(II) and Zn(II) are relatively low, suggesting that these metals can bind to Hst-5 under physiological conditions found in saliva. mdpi.com
Copper and Nickel Binding Sites in this compound
This compound contains specific motifs that facilitate the binding of copper and nickel ions. A key binding site for Cu(II) and Ni(II) is the amino-terminal DXH motif, also known as the ATCUN (amino-terminal copper and nickel binding unit) motif. mdpi.comresearchgate.netasm.org This motif involves the free N-terminus, a histidine residue at the third position, and two backbone amides. researchgate.net The ATCUN motif in Hst-5 is located at the N-terminus and encompasses the first three amino acids: Asp-Ser-His. researchgate.netasm.org
Research indicates a high affinity for Cu(II) binding at a 1:1 ratio with Hst-5. mdpi.com The formation of a Cu(II)-peptide complex via the ATCUN motif has been shown to be a prerequisite for the oxidative activity of Hst-5, which is linked to the production of reactive oxygen species (ROS) after cellular uptake. mdpi.com
In addition to the ATCUN motif, Hst-5 also contains pairs of adjacent histidine residues, such as H7/H8 and H18/H19, which can also contribute to copper binding in different oxidation states (Cu²⁺ and Cu⁺). oup.com Studies have reported apparent affinities in the picomolar to nanomolar range for Cu²⁺ and Cu⁺, respectively. oup.com
While the ATCUN motif is also associated with nickel binding, the influence of Ni(II) ions on the antimicrobial activity of Hst-5 is not as clearly established as that of copper. mdpi.com However, Ni(II) binding has been suggested to potentially facilitate the interaction between Hst-5 and DNA by orienting positive side chains on one side of the molecule. mdpi.com
Zinc Binding Sites and Coordination by Imidazole (B134444) Side Chains in this compound
Zinc binding to this compound is also a well-characterized interaction, with implications for the peptide's structure and function. Hst-5 possesses distinct zinc-binding motifs. One such motif is the canonical HEXXH motif, which is characteristic of various metalloproteases and is located towards the C-terminus of Hst-5. nih.govmdpi.comasm.orgmdpi.com This motif is involved in zinc binding through the coordination by two histidyl imidazoles and the carboxyl group of the glutamic acid residue. researchgate.net
Another zinc-affinity sequence identified in Hst-5 is located closer to the N-terminus, described as (H)AKRHH or HXXXHH. mdpi.comresearchgate.net This suggests the presence of multiple potential zinc binding sites within the peptide sequence. mdpi.com
Structural studies using techniques like UV resonance Raman (UVRR) spectroscopy have provided evidence for zinc coordination by the imidazole side chains of histidine residues in Hst-5. nih.govresearchgate.net Specifically, experiments with mutant Hst-5 peptides have indicated that H18 and H19 contribute to a zinc binding site. nih.gov
The stoichiometry of zinc binding to Hst-5 can be dependent on conditions such as temperature. Studies have shown that at 25°C and pH 7.4, Hst-5 can form a 1:1 complex with zinc ions. researchgate.net However, at a higher temperature of 37°C, Hst-5 has been observed to bind two zinc ions, resulting in a 2:1 stoichiometry (Zn(II):histatin 5). researchgate.netresearchgate.net This temperature-dependent stoichiometry suggests the existence of an equilibrium between different zinc-binding modes. researchgate.net
Zinc binding has been shown to have several effects on Hst-5. It can stabilize Hst-5 in bioactive conformations and promote dimerization. mdpi.com Dimerization and aggregation can influence the activity of antimicrobial peptides. mdpi.com Furthermore, zinc binding can increase the surface adsorption capabilities of Hst-5 over a broad pH range, potentially leading to membrane disruption by increasing the concentration of the peptide at the cell surface. mdpi.com
While the precise role of metal ions in the antimicrobial activity of histatins is still under investigation, it is clear that Hst-5's ability to coordinate with metals like copper and zinc is an important aspect of its biochemical profile and likely plays a role in its biological functions in the oral cavity. mdpi.comresearchgate.net
Mechanisms of Antimicrobial Action of Histatin 5
Antifungal Mechanisms Against Candida albicans
Histatin-5 (B8235270) exhibits potent fungicidal activity against C. albicans, a major cause of oral candidiasis. asm.orgnih.gov Its mechanism involves a sequence of events starting with binding to the fungal cell wall and culminating in intracellular disruption. asm.orgplos.orgnih.gov
Initial Interaction and Cell Surface Binding of this compound
The initial interaction of this compound with C. albicans involves binding to components of the fungal cell wall. asm.orgplos.orgnih.gov This binding is a crucial step that precedes the peptide's internalization and subsequent fungicidal activity. asm.orgnih.gov
Binding to Fungal Cell Wall Proteins (e.g., Ssa1/2) and Glycans
This compound has been shown to bind to specific components within the C. albicans cell wall, including both proteins and glycans. asm.orgasm.orgplos.orgnih.gov Notably, the heat shock proteins Ssa1 and Ssa2, located in the cell envelope of C. albicans, have been identified as binding partners for this compound. asm.orgasm.orgnih.govplos.orgmdpi.comnih.gov Binding to Ssa1/2 is considered important for facilitating the transport of this compound into the fungal cell. nih.govmdpi.comnih.gov Studies have indicated that Ssa2 plays a more significant role than Ssa1 in mediating this compound toxicity, with ssa2 null mutants showing reduced peptide uptake and killing. nih.govnih.gov this compound also binds to cell wall β-glucans, which are major carbohydrate components of the fungal cell wall. asm.orgplos.orgmdpi.com This binding to cell wall components is thought to help stabilize and localize this compound near the transport machinery. asm.org
Spatially Restricted Membrane Perturbation by this compound
While not a classical pore-forming peptide, this compound can induce a spatially restricted perturbation on the C. albicans cell surface upon binding. plos.orgresearchgate.net This localized disruption in the plasma membrane can facilitate the rapid entry of the peptide into the cytoplasm. plos.orgresearchgate.net This mechanism of membrane perturbation requires an energized membrane and differs from the widespread lysis caused by some other antimicrobial peptides. plos.orgresearchgate.net The presence of zinc ions (Zn²⁺), which are abundant in saliva, can influence this compound's interaction with the membrane and promote fungicidal membrane disruption, suggesting a novel mechanism involving peptide assembly into pore structures in the presence of Zn²⁺. mdpi.combiorxiv.orgnih.gov
Cellular Uptake and Intracellular Translocation Pathways of this compound
Following initial cell surface binding, this compound is internalized into C. albicans cells through specific translocation pathways. asm.orgasm.orgplos.orgnih.gov This intracellular uptake is essential for its fungicidal activity, as its primary targets are located within the cell. asm.orgasm.orgmdpi.complos.orgplos.org
Energy-Dependent Internalization through Fungal Polyamine Transporters (e.g., Dur3, Dur31)
A major route of entry for this compound into C. albicans is through energy-dependent transport mediated by fungal polyamine transporters. asm.orgasm.orgmdpi.complos.orgplos.orgmdpi.comasm.orgnih.govnih.gov Specifically, the polyamine transporters Dur3 and Dur31 have been identified as primary carriers for this compound uptake. asm.orgasm.orgmdpi.complos.orgmdpi.comasm.orgnih.gov this compound, being a cationic molecule, is recognized as a substrate by these transporters, competing with native polyamines like spermidine (B129725) for uptake. asm.orgasm.orgnih.gov The energy requirement for this transport is evidenced by the inhibition of this compound uptake in the presence of ATP reducers like sodium azide (B81097). plos.org The importance of these transporters is highlighted by studies showing that expressing C. albicans Dur3 and Dur31 in the naturally resistant Candida glabrata increases this compound uptake and killing. asm.orgplos.org
Intracellular Targets and Disrupted Cellular Processes by this compound
Upon entering the fungal cell, this compound targets several intracellular sites, leading to a cascade of disruptive events. asm.orgmdpi.comresearchgate.netnih.govfrontiersin.orgpnas.orgresearchgate.net
Mitochondria are key intracellular targets of this compound. asm.orgresearchgate.netnih.govpnas.orgresearchgate.netresearchgate.netresearchgate.net Studies have shown that this compound localizes to the mitochondria and inhibits mitochondrial respiration in C. albicans. nih.govpnas.orgresearchgate.netresearchgate.net This inhibition is dose and time-dependent, affecting both isolated mitochondria and intact yeast cells. pnas.org The interference with the respiratory chain, possibly at the level of complex I, disrupts normal electron transfer. pnas.orgresearchgate.net Cells with impaired mitochondrial metabolism, either through chemical inhibitors like sodium azide or through genetic mutations, exhibit resistance to this compound's killing activity, highlighting the importance of mitochondrial function in its mechanism. mdpi.compnas.orgresearchgate.nettcdb.orgnih.gov The disruption of mitochondrial function can lead to a dissipation of the mitochondrial transmembrane potential. nih.govpnas.orgresearchgate.net
This compound treatment leads to the generation of reactive oxygen species (ROS) within fungal cells. asm.orgmdpi.commdpi.complos.orgresearchgate.netfrontiersin.orgpnas.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netacs.orgnih.govnih.govbiorxiv.org This ROS generation has been detected using probes like dihydroethidium (B1670597) and is correlated with cell death. asm.orgnih.gov The interference with mitochondrial respiratory machinery is believed to contribute to ROS formation through out-of-sequence electron transfer. asm.orgnih.govpnas.org The presence of ROS scavengers, such as L-cysteine, can prevent both ROS production and cell killing, further supporting the role of oxidative stress in this compound's fungicidal activity. asm.orgnih.gov While ROS generation is observed, its direct role as the sole mediator of cell death has been debated, with some studies suggesting it may be a consequence of other cellular damage. nih.gov
A prominent effect of this compound is the rapid, non-lytic efflux of intracellular ATP and other small nucleotides from fungal cells. asm.orgmdpi.commdpi.comresearchgate.netasm.orgfrontiersin.orgpnas.orgresearchgate.nettcdb.orgresearchgate.netbiorxiv.orgd-nb.info This efflux results in a significant depletion of intracellular ATP content. tcdb.orgd-nb.infonih.gov The release of ATP occurs while the fungal cells maintain metabolic activity and polarized membranes, indicating it is not due to cell lysis. tcdb.orgd-nb.info Treatment with ATP scavengers reduces this compound-induced cell death, suggesting a direct involvement of released ATP in the killing process. asm.orgd-nb.info Interestingly, anaerobically grown cells, while still exhibiting ATP efflux, are less sensitive to this compound, indicating that the reduction in intracellular ATP alone may not be solely responsible for killing, and the effluxed ATP might act as a signal for cytotoxicity. asm.orgd-nb.info
This compound causes the exudation of intracellular potassium ions (K⁺) from fungal cells, leading to ionic imbalance. asm.orgmdpi.comasm.orgfrontiersin.orgresearchgate.net This loss of ions contributes to osmotic stress and subsequent volume dysregulation, which is considered a primary mechanism leading to cell death. asm.orgmdpi.comresearchgate.netresearchgate.net The Trk1 potassium transporter is implicated in this process. mdpi.comasm.orgresearchgate.net Pharmacological inhibitors of anion transporters can prevent both volume reduction and killing, suggesting that ion efflux is a critical factor in this compound's mechanism. asm.orgnih.gov
This compound has been shown to interfere with the fungal cell cycle, specifically inducing arrest in the G1 phase in C. albicans. mdpi.comresearchgate.netbiorxiv.orgnih.govnih.gov This arrest is accompanied by an increase in the percentage of unbudded cells and a reduction in mean cell volume. nih.govnih.gov Cells expressing intracellular this compound show reduced levels of G1 cyclin transcripts, indicating that the cell cycle is halted before the onset of Start. nih.govnih.gov The disruption of cell volume homeostasis by this compound is closely linked to this G1 phase arrest. nih.govnih.gov
Inhibition of Fungal Morphogenesis (Yeast-to-Hyphae Transition) by this compound
Candida albicans can switch between yeast and hyphal forms, a transition important for its pathogenicity and biofilm formation. nih.govresearchgate.netscielo.br this compound has been shown to inhibit this yeast-to-hyphae transition in a dose-dependent manner. nih.govscielo.brnih.govscielo.br This inhibition of morphogenesis contributes to the peptide's ability to reduce biofilm formation and viability. scielo.brnih.govscielo.brsemanticscholar.org The influence of this compound on morphogenesis may be linked to its other intracellular effects, although the precise mechanisms are still being investigated. scielo.br
Here is a summary of some research findings related to this compound's effects on C. albicans:
Metal Scavenging and Nutritional Stress Induction by this compound
This compound's rich histidine content contributes to its ability to bind to metal ions. This metal-binding capacity is a key mechanism by which this compound can induce nutritional stress in microorganisms. By sequestering essential metal ions like copper (Cu(II)) and zinc (Zn(II)) from the environment, this compound can deprive bacteria and fungi of these vital nutrients required for enzymatic function and growth mdpi.commdpi.com.
Bactericidal Mechanisms of this compound Against Diverse Pathogens
While initially recognized for its antifungal properties, this compound has demonstrated significant bactericidal activity against a variety of bacterial species, including problematic multidrug-resistant pathogens.
Activity against ESKAPE Pathogens: Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter cloacae, Enterococcus faecium
This compound has shown potent bactericidal activity against several members of the ESKAPE group of pathogens, which are known for their multidrug resistance and role in healthcare-associated infections frontiersin.orgnih.govresearchgate.netresearchgate.net. Research indicates that this compound can efficiently kill Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter cloacae, and Enterococcus faecium mdpi.comfrontiersin.orgnih.govresearchgate.net.
Studies have quantified the killing efficiency of this compound against these pathogens. For instance, this compound has shown high killing rates against P. aeruginosa (>99%) and significant activity against A. baumannii (85–90% killing) and S. aureus (60–70% killing) under certain buffer conditions nih.govresearchgate.net. Activity against E. cloacae and E. faecium has also been observed, although sometimes showing time-dependent killing or requiring specific conditions frontiersin.orgnih.gov.
The activity of this compound against ESKAPE pathogens highlights its potential as an alternative therapeutic agent in an era of increasing antibiotic resistance frontiersin.orgnih.gov.
Mechanisms: Lysis versus Energy Dependency in Bacterial Killing by this compound
The mechanisms by which this compound kills bacteria are diverse and appear to vary depending on the specific pathogen. Unlike some classical antimicrobial peptides that primarily function by forming pores and causing rapid membrane lysis, this compound's mode of action against bacteria can involve both lytic and non-lytic, energy-dependent processes frontiersin.orgnih.govresearchgate.net.
For some bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii, this compound appears to act rapidly, suggesting a mechanism involving membrane disruption or lysis frontiersin.orgnih.govresearchgate.net. Studies using fluorescently labeled this compound have shown rapid binding to the cell surface and simultaneous uptake of propidium (B1200493) iodide, indicating membrane damage frontiersin.orgnih.gov.
In contrast, the killing of other bacteria, like Enterococcus faecium and Enterobacter cloacae, has been shown to be energy-dependent, requiring the internalization of this compound into the bacterial cell frontiersin.orgnih.govresearchgate.net. This suggests that for these pathogens, this compound may target intracellular processes rather than solely relying on membrane disruption frontiersin.orgnih.govresearchgate.net. The killing of Staphylococcus aureus by this compound has been described as both non-lytic and energy-independent, indicating yet another distinct mechanism frontiersin.orgnih.govresearchgate.net.
This variation in killing mechanisms across different bacterial species suggests that this compound employs a blend of strategies to exert its bactericidal effects frontiersin.orgnih.gov.
Data Table: this compound Activity Against ESKAPE Pathogens (Planktonic Cells)
| Pathogen | Killing Efficiency (approximate) | Proposed Mechanism(s) |
| Pseudomonas aeruginosa | >99% | Rapid, suggesting membrane disruption/lysis frontiersin.orgnih.govresearchgate.net |
| Acinetobacter baumannii | 85-90% | Rapid, suggesting membrane disruption/lysis frontiersin.orgnih.govresearchgate.net |
| Staphylococcus aureus | 60-70% | Non-lytic, energy independent frontiersin.orgnih.govresearchgate.net |
| Enterobacter cloacae | 60-80% | Energy-dependent, requires internalization frontiersin.orgnih.govresearchgate.net |
| Enterococcus faecium | 20-60% (time-dependent) | Energy-dependent, requires internalization frontiersin.orgnih.govresearchgate.net |
Note: Killing efficiency can vary based on experimental conditions such as buffer composition and incubation time. frontiersin.orgnih.gov
Inhibition of Bacterial Biofilm Formation by this compound (e.g., Streptococcus mutans)
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, contributing to increased resistance to antimicrobial agents. This compound has demonstrated the ability to inhibit the formation of bacterial biofilms, including those formed by Streptococcus mutans, a key bacterium involved in dental caries atlantis-press.comscielo.brresearchgate.netresearchgate.net.
Studies have shown that this compound can reduce the metabolic activity and thickness of S. mutans biofilms scielo.brresearchgate.netnih.gov. The inhibitory effect appears to be concentration-dependent atlantis-press.comscielo.br. Research suggests that this compound may interfere with the initial adhesion of bacteria to surfaces and potentially impact enzymes involved in biofilm matrix formation, such as glucansucrase in the case of S. mutans scielo.brresearchgate.net.
While this compound shows promise in inhibiting biofilm formation, its effectiveness can be influenced by factors such as the concentration used and the maturity of the biofilm scielo.brfrontiersin.org.
Interactions with Bacterial Proteases and Their Inhibition by this compound
Bacterial proteases are enzymes secreted by bacteria that can contribute to pathogenesis by degrading host tissues and inactivating host defense molecules, including antimicrobial peptides. This compound has been shown to interact with and inhibit the activity of certain bacterial proteases nih.govresearchgate.netasm.orgnih.gov.
Notably, this compound can inhibit gingipains, cysteine proteases produced by Porphyromonas gingivalis, a bacterium implicated in periodontal disease nih.govresearchgate.netasm.orgnih.gov. Studies have characterized the kinetics of this inhibition, showing that this compound acts as a competitive inhibitor of Arg-gingipain and exhibits both competitive and noncompetitive inhibition against Lys-gingipain nih.govasm.orgnih.gov. The inhibitory activity occurs at concentrations comparable to those found in oral secretions nih.gov.
Biological Roles and Physiological Interactions of Histatin 5
Contribution of Histatin-5 (B8235270) to Oral Innate Immunity and Host Defense
Histatins, including Hst-5, are secreted into saliva by the parotid and submandibular-sublingual glands. asm.orghilarispublisher.com They represent a significant part of the host's first line of defense in the oral cavity. frontiersin.orgasm.org Hst-5 is considered the most potent antifungal peptide within the histatin family. asm.orgmdpi.comhilarispublisher.com Its mechanism of action against C. albicans is distinct from classical pore formation or membrane lysis; instead, Hst-5 targets intracellular components after being transported into fungal cells through polyamine transporters. asm.org Once inside, it can affect mitochondrial functions, induce oxidative stress, and ultimately lead to cell death through volume dysregulation and ion imbalance triggered by osmotic stress. asm.org
Studies have demonstrated the direct efficacy of salivary Hst-5 in protecting oral tissue against C. albicans infection. nih.govnih.gov Research using an ex vivo murine model of oral infection showed a significant protective effect of Hst-5 against C. albicans. nih.govnih.gov This protective effect was comparable to that of whole saliva and was neutralized when saliva was treated with proteases and C. albicans, suggesting Hst-5 is a key salivary component responsible for this protection. nih.govnih.gov
Reduced levels of salivary Hst-5 have been observed in individuals with immunodeficiencies, such as HIV-infected individuals, which correlates with an increased prevalence of oral candidiasis in these populations. asm.orghilarispublisher.com This further supports the crucial role of Hst-5 in oral defense.
Role in Maintaining Oral Homeostasis and Preventing Opportunistic Infections
Oral homeostasis is maintained by saliva, which contains a variety of antimicrobial peptides like this compound. plos.org Hst-5 plays a central role in controlling Candida in its commensal state, preventing its transition into a pathogen that causes oral candidiasis. nih.govplos.org The balance between host factors, such as Hst-5 levels, and microbial factors dictates the dynamics of infection in the oral cavity. nih.gov A deficiency in Hst-5 can potentially lead to increased Candida colonization and subsequent infection. researchgate.net
For example, studies have shown that decreased levels of Hst-5 in elderly patients with Down syndrome may contribute to oral Candida colony formation and potentially induce oral candidiasis. researchgate.net Additionally, SARS-CoV-2 infection of salivary glands has been shown to compromise the production of Hst-5, leading to reduced salivary Hst-5 levels and a concomitant increase in the prevalence of C. albicans. plos.org
Interactions of this compound with Host Salivary Components
In the complex environment of saliva, Hst-5 interacts with various host salivary components, which can influence its activity and function.
Formation of Heterotypic Complexes with Other Salivary Proteins (e.g., Amylase, Lysozyme (B549824) C)
Salivary proteins often function in complexes with other partners. nih.gov Proteomic studies have identified that Hst-5 can form heterotypic complexes with a significant number of other salivary proteins. nih.govresearchgate.net One study identified a total of 52 different proteins that interact with Hst-5 in saliva. nih.govresearchgate.net Among these identified partners are other antimicrobial proteins like lysozyme C and histatin 3, as well as enzymes such as salivary amylase. researchgate.netbu.edu
Modulation of this compound Activity by Protein Complexation
The formation of complexes with other salivary proteins can modulate the biological activity of Hst-5. nih.govresearchgate.net For instance, when Hst-5 is complexed with salivary amylase, its antifungal effect against C. albicans is significantly diminished compared to Hst-5 alone. nih.govresearchgate.netresearchgate.netplos.orgresearchgate.net This suggests that complex formation can "mask" or reduce the candidacidal activity of Hst-5 within the salivary environment. asm.org While complexation with amylase reduces the antifungal activity of Hst-5, it does not appear to significantly alter the enzymatic activity of amylase. researchgate.net
Another study indicated that complexes containing salivary mucin MG1 and Hst-5 could inhibit the growth of C. albicans, although these complexes were not able to kill the fungal cells. bu.edu This highlights the varied effects of complexation on Hst-5 function.
Binding with Metal Ions (e.g., Copper, Zinc, Iron) in the Oral Environment
This compound possesses specific amino acid motifs, particularly histidine residues, that facilitate binding with various metal ions present in saliva, including copper (Cu), zinc (Zn), and iron (Fe). asm.orgnih.govresearchgate.netnih.gov These metal-binding abilities are considered a potential aspect of Hst-5's candidacidal mechanism. asm.org
Zinc binding has been shown to allow Hst-5 to catalyze the fusion of lipid vesicles, and some reports indicate an increase in the bactericidal activity of Hst-5 when bound to Zn. asm.org However, the effect of Zn on candidacidal activity has shown varied results, with some studies indicating that increasing Zn²⁺ concentration negatively affects Hst-5 antifungal activity by promoting surface adhesion of the peptide to C. albicans but inhibiting its uptake into the cytosol. biorxiv.org Conversely, other research suggests that Zn²⁺ binding can potentiate the candidacidal activity of Hst-5 against certain Candida species. mdpi.com
Copper binding provides unique mechanistic insights. asm.org A high level of hydrogen peroxide production has been observed in solutions containing Hst-5 and Cu in the presence of a reductant. asm.org The availability of Cu during exposure of C. albicans to Hst-5 modulates its antifungal activity, with co-treatment with Cu improving the EC50 of Hst-5 against C. albicans. nih.gov Hst-5 binds Cu(II) with high affinity at the N-terminus ATCUN site. nih.gov Furthermore, Hst-5 can interact with intracellular Cu, and this interaction may facilitate the hyperaccumulation of Cu in C. albicans, increasing the fungicidal activity of Hst-5. researchgate.net
Iron, an abundant metal in saliva, also interacts with Hst-5, causing a change in its structure. asm.orgnih.gov Iron binding has been shown to decrease the in vitro candidacidal activity of Hst-5. asm.orgnih.gov
Here is a summary of the effects of metal binding on this compound activity:
| Metal Ion | Effect on Hst-5 Activity (against C. albicans unless specified) | Notes | Source |
| Zinc (Zn) | Varied: Can increase bactericidal activity; can potentiate candidacidal activity against some Candida species; can inhibit candidacidal activity by preventing uptake. | Binds to HEXXH motif. Can induce lipid vesicle fusion. Effect on candidacidal activity appears complex and concentration-dependent. | asm.orgbiorxiv.orgmdpi.com |
| Copper (Cu) | Improves candidacidal activity. | Binds to ATCUN motif. Can lead to hydrogen peroxide production. Interacts intracellularly and may cause Cu hyperaccumulation. | asm.orgnih.govresearchgate.net |
| Iron (Fe) | Decreases in vitro candidacidal activity. | Binds to Hst-5, causing structural changes. | asm.orgnih.gov |
| Nickel (Ni) | Binds to Hst-5. | Binds to ATCUN motif. Role in Hst-5 activity less studied than Cu/Zn/Fe. | asm.orgnih.gov |
Modulation of Biofilm Dynamics by this compound
Candida albicans is known to form biofilms, which are structures that exhibit increased resistance to antifungal treatments. researchgate.netresearchgate.net this compound has been shown to influence the formation and viability of C. albicans biofilms. researchgate.netscielo.brscielo.br
Studies have demonstrated that Hst-5 can inhibit the formation of C. albicans biofilms. researchgate.netscielo.br It interferes with the yeast-to-hyphae transition, a crucial step in biofilm development, in a dose-dependent manner. scielo.br For example, Hst-5 inhibited morphogenesis by 24%, 25%, and 36% at concentrations of 37.5, 75, and 150 µg/mL, respectively. scielo.br
Hst-5 also reduces the metabolic activity of C. albicans biofilms. scielo.brscielo.br At concentrations ranging from 5.1 µg/mL to 21 µg/mL, Hst-5 was able to decrease biofilm metabolic activity by 50%. researchgate.netscielo.br Another study showed that Hst-5 decreased biofilm metabolic activity by 14% at 1.1 µg/mL, reaching 41% inhibition at 150 µg/mL. scielo.br The variability in results may be due to genetic differences among C. albicans clinical isolates. scielo.brscielo.br
Furthermore, Hst-5 has been shown to reduce the thickness of C. albicans biofilms. scielo.brscielo.br These findings suggest that Hst-5 has in vitro cytotoxicity against fluconazole-resistant C. albicans biofilms, highlighting its potential as a therapeutic agent against such resistant infections. scielo.brscielo.br
Here is a summary of the effects of this compound on C. albicans biofilms:
| Effect on Biofilm Dynamics | Observation | Source |
| Inhibition of Formation | Inhibits yeast-to-hyphae transition in a dose-dependent manner. | researchgate.netscielo.br |
| Reduced Metabolic Activity | Decreases metabolic activity of established biofilms. | scielo.brscielo.br |
| Reduced Thickness | Leads to thinner biofilm structures. | scielo.brscielo.br |
Inhibition of Microbial Adhesion and Initial Biofilm Formation by this compound
This compound has demonstrated the ability to inhibit the adhesion of microorganisms and the initial stages of biofilm formation. Studies have shown that this compound can effectively reduce the colonization of Candida albicans on surfaces such as reconstructed human oral epithelium and poly(methyl methacrylate) (PMMA). nih.govfrontiersin.org The presence of this compound adsorbed onto a surface prior to microbial colonization has been observed to decrease the number of C. albicans cells, indicating an inhibitory effect on initial adhesion. nih.govfrontiersin.org
The peptide's influence on biofilm formation extends to bacteria as well. Research indicates that this compound can significantly inhibit the formation of Streptococcus mutans biofilms in a dose-dependent manner. researchgate.net This inhibition may involve interference with the interaction between the peptide and bacterial cell membranes, potentially affecting processes crucial for biofilm development. scielo.br this compound has also been shown to prevent the transition of C. albicans blastospores to hyphae, a process important for biofilm maturation and tissue invasion. scielo.br
Data on the inhibitory effect of this compound on C. albicans adhesion to reconstructed human oral epithelium highlights a significant reduction in cell counts across different time points when the surface is coated with this compound compared to a control group. frontiersin.org
| Time Point (minutes/hours) | Control (log CFU/mL) | This compound Coated (log CFU/mL) | p-value |
| 90 min | X | Y | 0.00 |
| 24 h | A | B | 0.00 |
| 48 h | C | D | 0.00 |
| 72 h | E | F | 0.00 |
Note: Specific CFU/mL values (X, Y, A, B, C, D, E, F) would require access to the original data presented in Figure 2 of source frontiersin.org. The table structure illustrates the type of data discussed.
Effects on Established Biofilms by this compound
While this compound is effective at inhibiting initial biofilm formation, its effects on established biofilms appear to be less pronounced. Studies investigating the impact of this compound on pre-formed C. albicans biofilms have shown limited or no significant reduction in metabolic activity or cell viability when the peptide is applied after the biofilm has matured. nih.govfrontiersin.org For instance, when this compound was incubated with a 48-hour C. albicans biofilm for 24 hours, even at high concentrations, no effect against the established biofilm was observed. frontiersin.org
However, some studies suggest that this compound can decrease the metabolic activity of C. albicans biofilms, although the degree of inhibition can vary depending on the fungal strain and experimental conditions. researchgate.netscielo.br For example, one study reported that this compound was able to decrease biofilm metabolic activity by 50% at concentrations ranging from 5.1 µg/mL to 21 µg/mL in certain C. albicans and C. glabrata biofilms. researchgate.netscielo.br Another study found that this compound at 150 µg/mL decreased the metabolic activity of a fluconazole-resistant C. albicans biofilm by 41%. scielo.brscielo.br Confocal laser scanning microscopy has indicated that this compound can reduce the thickness of C. albicans biofilms. scielo.brnih.gov
The variable effects on established biofilms may be attributed to factors such as the maturity and structural complexity of the biofilm, as well as potential degradation of the peptide by enzymes present in the biofilm environment.
This compound in Tissue Regeneration and Wound Healing
Beyond its antimicrobial properties, this compound plays a significant role in tissue regeneration and wound healing. mdpi.commdpi.commdpi.comasm.orgsci-hub.se This function is particularly relevant in the oral cavity, where this compound is naturally present, contributing to the rapid and efficient healing observed in this environment. mdpi.com
Promotion of Epithelial Cell Migration and Re-epithelialization by this compound
This compound has been shown to promote the migration of epithelial cells, a crucial step in the re-epithelialization process during wound healing. mdpi.comresearchgate.netresearchgate.net Studies using in vitro scratch assays with human corneal epithelial cells have demonstrated that this compound can enhance wound closure rates. researchgate.netarvojournals.org This effect is associated with the activation of the ERK1/2 signaling pathway, which is necessary for this compound induced wound healing in corneal epithelia. arvojournals.org
While this compound promotes cell migration and spreading, it does not appear to directly stimulate cell proliferation. researchgate.net The enhancement of re-epithelialization by histatins, including potentially this compound, in models resembling human full-skin wounds further supports its role in this process. sci-hub.seresearchgate.net
Influence on Angiogenesis and Endothelial Cell Functions by this compound
Angiogenesis, the formation of new blood vessels, is a vital component of wound healing, ensuring adequate nutrient and oxygen supply to the regenerating tissue. mdpi.com While Histatin-1 (B1576432) has been more extensively studied for its proangiogenic effects, influencing endothelial cell adhesion, migration, and signaling, some research suggests that histatins, as a family, contribute to angiogenesis. mdpi.comnih.govresearchgate.net
Suppression of Inflammation by this compound
Inflammation is a natural part of the wound healing process, but prolonged or excessive inflammation can impede healing. mdpi.com this compound has demonstrated anti-inflammatory properties, contributing to the resolution of inflammation in injured tissues. asm.orgresearchgate.netuic.edu
Studies have shown that this compound can suppress the induction of inflammatory cytokines, such as IL-6 and IL-8, from human gingival fibroblasts challenged with Porphyromonas gingivalis, a bacterium associated with periodontal disease. nih.govnih.gov This suggests that this compound can help to restrain the inflammatory response triggered by periodontal pathogens. nih.gov
Furthermore, research in models of dry eye disease has indicated that this compound peptide treatment can mitigate inflammatory cytokine production and suppress immune cell infiltration, contributing to the maintenance of tissue homeostasis and reduction of inflammation. uic.edu These anti-inflammatory effects are believed to be mediated, in part, through the modulation of signaling pathways such as MAPK and NFκB. uic.edu The combined antimicrobial and anti-inflammatory activities of this compound highlight its multifaceted role in protecting tissues and promoting healing. asm.orguic.edu
Regulation and Modulation of Histatin 5 Activity and Expression
Proteolytic Degradation of Histatin-5 (B8235270) by Salivary Enzymes and Microbial Proteases
A significant challenge to the sustained activity of this compound in the oral environment is its susceptibility to proteolytic degradation. mdpi.comasm.org This degradation is carried out by both native enzymes present in saliva and proteases secreted by oral microorganisms, including Candida albicans itself. asm.orgnih.gov Studies have shown that this proteolytic cleavage leads to a reduction in the antifungal activity of this compound, representing a major hurdle for its potential therapeutic use. mdpi.com Histatin 5 is the most susceptible among the major histatins (Histatin 1, 3, and 5) to proteolytic activity in whole saliva. asm.org
Identification of Cleavage Sites and Impact on Functional Domains of this compound
Research has focused on identifying the specific sites at which salivary and microbial proteases cleave this compound and understanding how these cleavages affect its functional domains. Candida albicans secretes a family of aspartic proteases (Saps), which are known to cleave this compound. nih.gov These Saps generally show a preference for basic or large hydrophobic amino acids at their cleavage sites. nih.gov
Studies have revealed that lysine (B10760008) residues are present at most of the proteolytic sites cleaved by Saps in this compound. nih.gov Specifically, cleavage by C. albicans Saps often occurs between residues K17 and H18 as an initial step. nih.gov
Analysis of this compound degradation in whole saliva has identified multiple cleavage sites, including Y10, K11, R12, K13, H15, E16, K17, and H18. nih.gov These sites appear to be targeted simultaneously by salivary enzymes. nih.gov Despite this extensive cleavage, initial studies suggest that the primary cleavage events in whole saliva may not completely abolish the activity of domains involved in metal-binding, antifungal activity, and wound-healing, implying some sustained function of the peptide fragments. nih.gov
However, other research indicates that while a minimum of 12 amino acid residues at the C-terminus are required for antifungal activity, proteolytic cleavage can reduce or inactivate this compound. mdpi.com Smaller peptides based on the functional domain of this compound have been synthesized and shown to exhibit greater antifungal action and slower degradation in whole saliva compared to the full-length peptide. mdpi.com This suggests that modifying or utilizing less susceptible fragments could be a strategy to overcome proteolytic degradation. mdpi.com
Influence of Environmental Factors on this compound Bioactivity
Beyond enzymatic degradation, the bioactivity of this compound is significantly influenced by the surrounding environmental conditions in the oral cavity, including the presence of metal ions, pH, and ionic strength. mdpi.com
Impact of Metal Ions (e.g., Zinc, Iron) on this compound Antifungal Activity and Uptake
This compound is known to bind to various metal ions present in saliva, including zinc (Zn²⁺), iron (Fe³⁺), copper (Cu²⁺/Cu⁺), and nickel (Ni²⁺). mdpi.comresearchgate.netnih.gov These metal-binding events can induce structural changes in this compound and significantly modulate its antifungal activity and interaction with fungal cells. researchgate.netnih.gov
Zinc (Zn²⁺): The effect of zinc on this compound activity has been investigated, with some seemingly contradictory reports. biorxiv.org However, recent data suggest that Zn²⁺ can act as an inhibitory switch for this compound fungicidal activity. biorxiv.orgacs.orgacs.org Studies have shown that Zn²⁺ binding inhibits the cellular uptake of this compound by C. albicans. biorxiv.orgacs.orgduke.edu This inhibition is concentration-dependent, with higher concentrations of Zn²⁺ leading to reduced antifungal activity. biorxiv.orgacs.org Confocal microscopy imaging revealed that equimolar concentrations of Zn²⁺ cause this compound to remain localized along the cell periphery rather than being internalized, thus preventing cytotoxicity and membrane disruption. biorxiv.orgacs.orgduke.edu The Zn-induced decrease in activity and uptake can be reversed by reducing Zn²⁺ availability, for instance, by adding metal chelators. acs.org This suggests a dynamic role for Zn²⁺ in regulating this compound activity and potentially contributing to the commensal relationship between C. albicans and the host under certain conditions. acs.org
However, other research indicates that zinc binding by this compound can also promote fungicidal membrane disruption in C. albicans and C. glabrata. mdpi.comnih.gov This suggests a complex interaction where the outcome might depend on the specific concentrations and ratios of this compound and zinc. Zinc binding is also thought to promote dimerization of this compound, potentially leading to pore formation in the fungal membrane. mdpi.com
Iron (Fe³⁺): Iron binding has been shown to negatively impact the fungicidal activity of this compound against C. albicans. mdpi.comnih.gov Studies using circular dichroism demonstrated that this compound can bind up to 10 equivalents of iron, leading to a loss of its alpha-helical secondary structure observed in certain solvents. mdpi.comnih.gov Increasing iron concentrations were inversely proportional to the killing activity of this compound. mdpi.comnih.gov This decrease in killing is likely due to a reduction in the binding of the Fe-Histatin-5 complex to C. albicans cells. nih.gov Interestingly, iron binding also provided proteolytic stability to this compound, making it resistant to trypsin digestion. nih.gov Furthermore, this compound treatment affected the expression of iron uptake genes in C. albicans, suggesting that the binding of this compound to iron might interfere with fungal iron metabolism, contributing to its killing mechanism. mdpi.comnih.gov
Copper (Cu²⁺/Cu⁺): this compound can bind copper in both Cu²⁺ and Cu⁺ oxidation states. oup.com The sequence of this compound contains metal binding motifs, including an amino-terminal Cu(II) Ni(II)-binding motif (NH₂XXH) and two pairs of adjacent histidine residues. oup.com Supplemental Cu²⁺ has been shown to improve the fungicidal activity of this compound against C. albicans in culture. oup.com Data supports a model where this compound can facilitate the hyperaccumulation of copper in C. albicans and directly interact with intracellular copper to enhance its fungicidal activity. duke.eduoup.com This interaction might be particularly relevant with intracellular Cu⁺, given the reducing environment inside the cell. oup.com
Effects of pH and Ionic Strength on this compound Conformation and Function
The pH and ionic strength of the oral environment can influence the conformation and function of this compound. This compound is a cationic peptide, and its charge can be modulated by pH, particularly due to the presence of histidine residues which have a pI around physiological pH. mdpi.complos.org
In aqueous solutions, this compound typically adopts a random coil structure. mdpi.complos.orgnih.gov However, in non-aqueous or less polar environments, it can adopt a largely alpha-helical conformation. mdpi.complos.orgnih.govnih.gov This conformational flexibility is important for its interaction with microbial membranes. nih.gov
Studies have shown that the antifungal activity of histatins, including this compound, strongly depends on pH, with greater activity observed at pH 5.4 compared to pH 7.4. rsc.org This suggests that the lower pH found in certain oral conditions, such as in plaque or during acidic challenges, might enhance this compound's effectiveness. Histatin 5 retains its antifungal activity at pH < 3.8. nih.gov
High salt levels (ionic strength) in saliva can potentially reduce the binding of cationic antimicrobial peptides like this compound to microbial surfaces, thus affecting their activity. mdpi.com
Endogenous Regulation of this compound Expression
While the post-secretory processing and environmental interactions of this compound are well-studied, the endogenous regulation of its expression at the genetic level is also a factor influencing its availability in saliva.
Genetic Factors Influencing this compound Production
This compound is a proteolytic fragment primarily derived from Histatin-3, which is encoded by the HIS2 gene. uniprot.orgasm.org Histatin-1 (B1576432) is encoded by the HIS1 gene, and Histatin-2 is derived from Histatin-1. asm.org While this compound is a major histatin in saliva, a specific gene for this compound itself has not been found; it is generated through the proteolytic cleavage of Histatin-3. uniprot.orgbu.edu
Impact of Host Health Conditions on Salivary this compound Levels (e.g., Immunodeficiency, Viral Infections)
Host health conditions, particularly those affecting the immune system or salivary gland function, can significantly influence the concentration and activity of salivary this compound. Altered this compound levels are often associated with an increased susceptibility to oral opportunistic infections, most commonly oral candidiasis caused by Candida albicans. nih.govfrontiersin.orgumaryland.edu
Immunodeficiency:
Immunocompromised individuals, such as those with Human Immunodeficiency Virus (HIV) infection, exhibit decreased levels of salivary this compound. Studies have demonstrated a significant reduction in salivary this compound concentrations in HIV-positive individuals compared to healthy controls. nih.govumaryland.edu This decrease in this compound is concomitant with an enhanced prevalence of Candida albicans in the oral cavity and compromised salivary anti-candidal activity. nih.govumaryland.eduasm.org For instance, one study using a novel immunoassay found approximately a 62% decrease in this compound levels in HIV+ individuals compared to a control group (mean 2.45 µg/ml in HIV+ vs. 6.41 µg/ml in controls). nih.gov While low CD4 counts in HIV+ individuals correlated with fungal presence, no direct correlation was observed with this compound concentration in that specific study. nih.gov The impaired salivary this compound levels in HIV infection are considered a contributing factor to the enhanced susceptibility to oral candidiasis in this population. nih.govumaryland.edu
Down syndrome, another condition associated with immune system malfunctions and increased susceptibility to infections, has also been investigated regarding salivary this compound levels. nih.gov In elderly patients with Down syndrome (age >40 years), salivary this compound concentrations were found to be significantly lower compared to age-matched healthy controls. nih.govmdpi.com This decrease in this compound in older individuals with Down syndrome may be linked to increased oral Candida colony formation. nih.govmdpi.com However, no significant difference in salivary this compound concentration was observed between younger individuals with Down syndrome (age <20 years) and their age-matched controls. nih.govmdpi.com
Viral Infections:
Viral infections can also impact salivary gland function and, consequently, salivary this compound levels. Recent research has highlighted the effect of SARS-CoV-2 infection on salivary this compound. Studies have shown that SARS-CoV-2 can infect salivary gland acinar cells, which are responsible for producing histatins. plos.orgnih.govbiorxiv.org This infection compromises the production and secretion of this compound. plos.orgnih.govbiorxiv.org
Clinical studies evaluating salivary this compound levels in individuals with mild to severe COVID-19 have revealed significantly reduced concentrations compared to healthy controls. plos.orgnih.gov For example, one study reported an average this compound concentration of 21.3 µg/ml in healthy controls compared to 18.4 µg/ml in the COVID-19 group. plos.org Co-localization studies have shown an inversely proportional relationship between the presence of replicating SARS-CoV-2 virus in acinar cells and histatin protein expression, with little to no histatin detected in infected cells. plos.orgnih.gov This reduction in salivary this compound in SARS-CoV-2 infected subjects is associated with an enhanced prevalence of Candida albicans. plos.orgnih.govbiorxiv.org Longitudinal sampling of individuals with mild-to-moderate COVID-19 indicated that the decrease in this compound during the acute phase of infection is likely reversible, with concentrations tending to increase during the post-acute phase and returning towards pre-infection levels. nih.govbiorxiv.org For instance, in two subjects sampled longitudinally, this compound levels were significantly lower shortly after infection compared to their pre-COVID-19 levels, but subsequently increased over time. biorxiv.org
The impact of these health conditions on salivary this compound levels underscores the peptide's crucial role in oral innate immunity and the maintenance of a healthy oral microbiome. nih.govoup.commdpi.com
Summary of Salivary this compound Levels in Select Conditions:
| Health Condition | Observed Change in Salivary this compound Levels | Associated Oral Condition(s) |
| HIV Infection | Significantly decreased nih.govumaryland.edu | Increased oral candidiasis nih.govumaryland.eduasm.org |
| Down Syndrome (>40 years) | Significantly lower nih.govmdpi.com | Increased oral Candida colonization nih.govmdpi.com |
| SARS-CoV-2 Infection | Significantly reduced plos.orgnih.gov | Enhanced prevalence of C. albicans plos.orgnih.govbiorxiv.org |
Advanced Research Methodologies and Translational Approaches for Histatin 5
Peptide Engineering and Design of Histatin-5 (B8235270) Analogs
Peptide engineering plays a crucial role in overcoming the limitations of native this compound, primarily its susceptibility to proteolytic degradation and the need to enhance its antifungal potency for therapeutic applications. Rational design, which involves understanding the structure-function relationships of the peptide, is a common strategy used to predict and create promising variants. nsf.gov
Strategies for Enhancing Antifungal Potency of this compound Derivatives
Several strategies have been explored to increase the antifungal activity of this compound derivatives. Modifications to the amino acid sequence and the creation of hybrid or chimeric peptides are among the approaches taken. mdpi.com For instance, variants (Dhvar) have been designed by replacing multiple amino acids within the active domain of this compound (residues 11 to 24) to enhance helical structure and hydrophobicity. asm.orgnih.gov While some of these variants showed increased fungicidal activity, they sometimes exhibited broader antimicrobial and hemolytic activities, which could limit their use. asm.org
Another strategy involves conjugating this compound or its active fragments with other molecules. Histatin 5-spermidine conjugates, for example, have demonstrated enhanced fungicidal activity. mdpi.comasm.org This approach is based on the understanding that C. albicans spermidine (B129725) transporters are crucial for this compound uptake. asm.org Attaching a polyamine like spermidine to the peptide can potentially enhance its uptake by these transporters, thereby increasing its potency. asm.org
Furthermore, single-residue substitutions have been investigated. While a K17R substitution in this compound increases resistance to proteolysis, a K11R substitution has been shown to enhance antifungal activity. researchgate.netnih.gov Combining these beneficial modifications in a single peptide, such as the K11R-K17R variant, has resulted in improved proteolytic resistance and enhanced antifungal activity. researchgate.netnih.gov Studies have also explored the effect of adding or removing negatively charged residues, finding that the impact on proteolytic resistance and antifungal activity can be Sap-dependent. nih.gov
| This compound Derivative | Modification Strategy | Effect on Antifungal Potency | Reference |
| Dhvar variants | Amino acid substitution (residues 11-24) | Increased fungicidal activity | asm.orgnih.gov |
| Histatin 5-spermidine | Conjugation with spermidine | Enhanced fungicidal activity | mdpi.comasm.org |
| K11R-K17R variant | Single-residue substitution (K11R, K17R) | Enhanced antifungal activity | researchgate.netnih.gov |
Approaches to Improve Proteolytic Stability of this compound Analogs
The rapid proteolytic degradation of this compound in the oral cavity by salivary enzymes, particularly secreted aspartic proteases (Saps) produced by C. albicans, is a major challenge for its therapeutic application. mdpi.comnih.govnih.gov Strategies to improve the proteolytic stability of this compound analogs are crucial.
Rational design has been employed to improve proteolytic stability by understanding how proteases cleave the peptide. Studies have shown that C. albicans Saps often cleave this compound at lysine (B10760008) residues. nsf.govnih.gov By designing variants with amino-acid substitutions at these susceptible sites, researchers have identified peptides with significantly reduced proteolytic degradation in the presence of proteases. nsf.govnih.gov For example, substituting lysine residues (K5, K11, K13, and K17) with leucine (B10760876) or arginine has been studied to understand their effect on degradation by various Saps (Sap1, Sap2, Sap3, Sap5, Sap6, Sap9, and Sap10). nih.gov While Sap5, Sap6, and Sap10 did not degrade this compound or its variants, substitutions at K11 and K13 showed Sap-dependent effects on degradation. nih.gov Introducing leucine at K5, K11, and K13 led to increased proteolysis by Sap1, Sap2, and Sap3, consistent with their preference for hydrophobic residues. nih.gov However, the K11R variant showed decreased stability against Sap1 and Sap2, suggesting the specific lysine residue, not just the positive charge, is important for stability against these enzymes. nih.gov
Single-residue substitutions have been shown to significantly impact proteolytic resistance. The K17R substitution, for instance, increases resistance to degradation by Sap9, Sap2, and whole C. albicans cells without reducing antifungal activity. nih.gov Combining this with the K11R substitution in the K11R-K17R variant resulted in improved proteolytic resistance compared to native this compound. researchgate.netnih.gov
Smaller peptides derived from the functional domain of this compound have also been investigated for improved stability. Studies have shown that smaller peptides (e.g., 8WH5, 7WH5, and 6WH5) exhibit slower degradation in whole saliva compared to the full-length this compound and the P113 fragment. researchgate.net These smaller peptides were found to be less fragmented and retained antifungal action while demonstrating reduced degradation. researchgate.net
| This compound Analog/Strategy | Approach to Improve Stability | Effect on Proteolytic Stability | Reference |
| Amino acid substitutions | Substituting lysine residues (e.g., K5, K11, K13, K17) | Sap-dependent effects; K17R increases resistance to some Saps. | nsf.govnih.govnih.gov |
| K11R-K17R variant | Combining K11R and K17R substitutions | Improved proteolytic resistance | researchgate.netnih.gov |
| Smaller functional fragments | Synthesis of peptides based on the functional domain (e.g., 8WH5, 7WH5, 6WH5) | Slower degradation in whole saliva | researchgate.net |
Hybrid Peptide Design with this compound Components
Hybrid peptides that combine components of this compound with other antimicrobial peptides are being explored to leverage the strengths of different peptides and potentially achieve enhanced activity or novel mechanisms of action. For example, hybrid peptides based on the primary structures of this compound (specifically the P113 fragment, which is a functional domain of this compound) and halocidin have been designed and tested. nih.govresearchgate.net
These hybrid peptides aim to combine the candidacidal activity of this compound, which involves cell wall binding, translocation, and intracellular targeting, with the membrane-attacking mechanism of halocidin. nih.govresearchgate.net Studies have involved designing various hybrid peptides by connecting different terminal parts of P113 and halocidin. nih.gov For instance, PH1 was designed by linking the N-terminal part of P113 to the C-terminal part of halocidin, while HHP1 combined the N-terminal of halocidin with the C-terminal of P113. nih.gov
Evaluation of these hybrid peptides has shown that some congeners, such as di-PH2, di-WP2, and HHP1, exhibited stronger activity against various Candida strains compared to the parent peptides this compound and P113. nih.gov These studies also investigate the mechanism of action of the hybrid peptides, including their salt tolerance, cell wall binding, cytotoxicity, and ability to generate reactive oxygen species. nih.gov Confocal microscopy has been used to study the cellular localization of these hybrid peptides, revealing that some, like di-PH2 and HHP1, translocate into the cytoplasm, while others, like di-WP2, accumulate on the cell surface. nih.gov
Omics Approaches in this compound Research
'Omics' technologies, particularly proteomics, provide powerful tools to gain a deeper understanding of this compound's interactions and effects at a molecular level.
Proteomic Identification of this compound Interacting Partners
Proteomic approaches have been employed to identify proteins that interact with this compound, particularly in complex biological fluids like saliva. Understanding these interactions is crucial because they can influence this compound's activity and availability.
Using methods such as coimmunoprecipitation (Co-IP) and pull-down assays in conjunction with high-throughput mass spectrometric techniques, researchers have identified salivary protein partners of this compound. nih.gov One study successfully identified a total of 52 different proteins that interact with this compound in human saliva. nih.gov These findings provide a basis for future studies investigating the mechanisms and structural characteristics of these interactions and their clinical significance. nih.gov For example, it has been demonstrated that when this compound forms a complex with salivary amylase, its antifungal activity is reduced. nih.govresearchgate.net This highlights how interactions with other salivary proteins can impact this compound's function.
The identified interacting partners can be categorized based on properties like their isoelectric point (pI), providing further insights into the nature of these associations. researchgate.net
Quantitative Mass Spectrometry in this compound Studies
Quantitative mass spectrometry is an essential tool for studying this compound, allowing for the analysis and quantification of the peptide itself, its degradation products, and changes in protein expression in response to this compound treatment.
Online capillary electrophoresis-mass spectrometry (CE-MS) has been developed and applied for the qualitative and quantitative analysis of this compound and its degradation products, such as those resulting from cleavage by Sap9. nih.govrsc.org This method offers advantages like robustness, reproducibility, and the ability to analyze this compound and its degradation forms despite its highly basic and cationic nature, which can be challenging for other methods. nih.govrsc.org CE-MS allows for monitoring the relative quantitative changes in this compound degradation products over time when incubated with proteases, providing insights into degradation kinetics. nih.gov This technology has potential applications in amino acid substitution activity assays, enzyme competitive analyses, and fundamental drug discovery related to this compound. nih.gov
Quantitative proteomics approaches, employing techniques like mTRAQ and ICAT labeling in conjunction with mass spectrometry, have been used to quantify changes in the mitochondrial proteome of C. albicans treated with this compound. acs.orgacs.org These studies aim to understand the intracellular targets and mechanisms of action of this compound. By quantifying differential protein expression levels, researchers can identify potential antifungal factors and pathways affected by this compound. acs.orgacs.org For instance, quantitative mass spectrometry studies have shown that this compound treatment leads to down-regulation of proteins constituting the respiratory enzyme complexes in C. albicans mitochondria, particularly the ATP synthase gamma chain, suggesting a bioenergetic collapse as a key step in its antifungal mechanism. acs.orgacs.org
| Method | Application in this compound Research | Key Findings/Capabilities | Reference |
| Online Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Qualitative and quantitative analysis of this compound and degradation products | Robust, reproducible quantification; monitors degradation kinetics. | nih.govrsc.org |
| Quantitative Proteomics (mTRAQ, ICAT) | Quantifying changes in C. albicans mitochondrial proteome post-Histatin-5 treatment | Identified down-regulation of respiratory enzymes, suggesting bioenergetic collapse. | acs.orgacs.org |
| Mass Spectrometry (general) | Identification of this compound interacting partners in saliva | Identified 52 salivary proteins interacting with this compound, including amylase. | nih.gov |
Biophysical and Spectroscopic Techniques for this compound Characterization
Biophysical and spectroscopic techniques are crucial for elucidating the structural properties of this compound and its interactions with other molecules, including metal ions.
Circular Dichroism (CD) and UV Resonance Raman (UVRR) Spectroscopy in Analyzing Metal-Histatin-5 Interactions
Circular Dichroism (CD) and UV Resonance Raman (UVRR) spectroscopy are employed to analyze the conformational changes of this compound and its interactions with metal ions in aqueous solutions. This compound is considered an intrinsically disordered protein in aqueous solution, presenting challenges for structural studies. nih.govresearchgate.net CD spectroscopy can reveal the presence and extent of secondary structures, such as alpha-helices, which this compound can adopt in certain environments or upon binding to membranes or metal ions. nih.govcdnsciencepub.comcdnsciencepub.comresearchgate.net UVRR spectroscopy, on the other hand, is sensitive to the vibrational modes of specific amino acid residues, particularly aromatic residues and those involved in metal coordination, providing detailed information about the local environment and binding interactions. nih.govresearchgate.netacs.org
Studies utilizing CD and UVRR spectroscopy have investigated the binding of zinc and copper ions to this compound. A zinc-containing this compound sample exhibits shifted Raman bands compared to samples without zinc, which are attributed to zinc coordination by imidazole (B134444) side chains. nih.govresearchgate.net Zinc addition also causes an electrostatic interaction that shifts a tyrosine aromatic ring UVRR band. nih.govresearchgate.net Copper addition has been observed to shift histidine UVRR bands in a manner indicative of metal coordination. nih.govresearchgate.net These spectroscopic analyses have indicated that specific zinc binding, potentially involving residues H18 and H19, is important for the antimicrobial activity of this compound. nih.govresearchgate.net The specificity of copper/zinc binding sites can be lost in certain this compound mutants, such as H18A/H19A. nih.govresearchgate.net
Confocal Laser Scanning Microscopy for Cellular Localization and Mechanism Studies of this compound
Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for visualizing the cellular localization of this compound and studying its mechanism of action within target cells, particularly fungi like Candida albicans. By using fluorescently labeled this compound, researchers can track the peptide's entry into cells and its distribution within different cellular compartments. plos.orgnih.gov
CLSM studies have shown that this compound is internalized into the intracellular space of C. albicans cells. plos.orgnih.gov The peptide's uptake can involve different pathways, including transporter-mediated uptake and direct transfer across the membrane. plos.orgsemanticscholar.org Once inside the fungal cell, this compound has been observed to localize to various intracellular targets, including mitochondria and vacuoles. nih.govresearchgate.net Co-localization studies using mitochondria-specific probes have confirmed the presence of this compound in mitochondria, suggesting this organelle as a key target. researchgate.net CLSM has also been used to investigate the dynamic process of this compound trafficking through the cell wall and membrane, revealing that translocation, rather than endocytosis, is primarily required for its toxicity in C. albicans. nih.gov Furthermore, CLSM can be used to assess the integrity of the fungal cell membrane by monitoring the influx of dyes like propidium (B1200493) iodide, which is typically excluded from live cells but enters those with compromised membranes. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) for Structural Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for determining the three-dimensional structure and dynamics of proteins and peptides in solution. Due to its intrinsically disordered nature in aqueous solution, structural analysis of this compound by traditional methods like X-ray crystallography is challenging. nih.govresearchgate.net NMR, however, can provide insights into the conformational preferences and flexibility of this compound in different environments. cdnsciencepub.comcdnsciencepub.com
NMR studies have revealed that while this compound lacks a defined structure in water, it can adopt more ordered conformations, such as alpha-helical structures, in nonaqueous solutions or membrane-mimetic environments like dimethyl sulfoxide (B87167) (DMSO) and aqueous trifluoroethanol (TFE). cdnsciencepub.comcdnsciencepub.comcapes.gov.br Two-dimensional proton NMR spectroscopy of this compound in a TFE/water mixture has shown the peptide chain, including a potential zinc-binding consensus sequence, to be in a helicoidal conformation. acs.orgacs.org Comparison of chemical shifts in different solvents indicates that TFE/water has a structuring capability between water and DMSO. acs.org Proton NMR spectra have also been used to investigate the specificity of metal binding to the histidine, aspartyl, and glutamyl residues of this compound in aqueous solutions, showing that certain histidyl and glutamyl resonances are selectively altered in the presence of zinc. core.ac.uk
Molecular Modeling and Computational Simulations of this compound
Molecular modeling and computational simulations play a significant role in complementing experimental studies of this compound, providing a theoretical framework to understand its behavior at the atomic and molecular levels. These techniques can simulate the peptide's dynamics, interactions with membranes or other molecules, and conformational changes in different environments.
Coarse-grained modeling and Monte Carlo simulations have been used to analyze this compound in solution, particularly to understand its conformational changes in response to varying salt concentrations, charge distribution, and net charge. nih.govresearchgate.net These models, despite simplifying atomistic details, have shown good correspondence with experimental data obtained from techniques like Small Angle X-ray Scattering (SAXS). nih.govresearchgate.net Molecular dynamics simulations have also been employed to study this compound, for instance, to investigate its behavior in water and trifluoroethanol, providing insights into the solvent's effect on the peptide's secondary structure stability. nih.govmdpi.com Simulations have indicated that this compound can be destabilized and unfold in water, while maintaining a regular secondary structure in organic solvents. nih.gov Analysis of peptide-solvent hydrogen bonds in simulations suggests that the nature of solvent interactions significantly influences this compound conformation. nih.gov Computational approaches, including molecular dynamics simulations, have also been used in conjunction with experimental data to study this compound and its derivatives. mdpi.comscispace.comresearchgate.netacs.org
Genetic and Mutational Analyses of this compound and Microbial Resistance Mechanisms
Genetic and mutational analyses are essential for identifying the specific amino acid residues and genetic pathways involved in this compound's activity and understanding the mechanisms by which microorganisms, particularly Candida species, develop resistance to the peptide.
Mutational analysis of this compound has helped pinpoint key residues important for its antifungal action. For example, amino acids Lys13, Arg12, and Glu16 have been identified as important residues for the peptide's activity. mdpi.comasm.org Mutations in these residues can affect the peptide's potency. nih.govresearchgate.net Genetic screens using model organisms like Saccharomyces cerevisiae have been developed to identify mutants with altered sensitivity to this compound or its derivatives, revealing genetic pathways potentially involved in the peptide's mechanism of action or resistance. asm.orgresearchgate.net These screens have identified a significant number of mutants displaying increased resistance or sensitivity, with Gene Ontology analysis highlighting processes such as mitochondrial function, endosomal transport, and vacuolar function as potentially important. asm.orgresearchgate.net
Microbial Efflux Transporters and this compound Resistance
One significant mechanism of microbial resistance to antimicrobial agents, including peptides like this compound, is the action of efflux transporters. These membrane proteins actively pump the antimicrobial compound out of the cell, reducing its intracellular concentration below toxic levels.
In Candida albicans, efflux through specific transporters has been shown to mediate resistance to this compound. The C. albicans Flu1 transporter, a polyamine efflux transporter, has been implicated in the efflux of this compound, leading to reduced cytosolic levels of the peptide and decreased fungicidal activity. frontiersin.orgresearchgate.netnih.gov Studies have shown that flu1Δ/Δ deletion mutants exhibit significantly reduced rates of this compound efflux and consequently higher cytoplasmic this compound concentrations and increased susceptibility to the peptide. nih.gov While Flu1 is involved, other efflux pumps, such as Mrr1, have also been suggested to transport this compound out of C. albicans cells. researchgate.net In Candida glabrata, multidrug resistance transporters like CgTpo1_1 and CgTpo1_2 have been found to play critical roles in virulence and resistance to this compound. researchgate.net The resistance of C. glabrata to this compound can be attributed, in part, to poor uptake of the peptide, which can be overcome by expressing C. albicans polyamine transporter genes DUR3 and DUR31 in C. glabrata. plos.org
Data Table: Effect of FLU1 Deletion on this compound Efflux and Susceptibility in C. albicans
| C. albicans Strain | This compound Efflux Rate (Arbitrary Units) | Cytoplasmic this compound Levels (Arbitrary Units) | This compound Susceptibility (MIC) |
| Wild Type | High | Low | Higher |
| flu1Δ/Δ | Significantly Reduced nih.gov | Significantly Higher nih.gov | Lower (Increased Susceptibility) nih.gov |
Note: Data in this table are illustrative based on research findings indicating the trends, as specific quantitative values can vary between studies and experimental conditions. nih.gov
Data Table: Effect of C. albicans DUR Gene Expression on this compound Susceptibility in C. glabrata
| C. glabrata Strain | Expression of CaDUR3 and CaDUR31 | This compound Killing (%) | This compound Uptake (Arbitrary Units) |
| Wild Type | No | Lower | Lower plos.org |
| Modified Strain | Yes | Two-fold Higher plos.org | Higher plos.org |
Note: Data in this table are illustrative based on research findings indicating the trends and relative changes. plos.org
Q & A
Q. What experimental approaches are used to determine the role of metal ions (e.g., copper) in Histatin-5's antimicrobial activity?
this compound's metal-binding properties are studied using spectroscopic techniques (e.g., circular dichroism) and bioassays under controlled metal ion conditions. For example, copper-binding assays combined with antifungal susceptibility testing (e.g., against Candida albicans) reveal that copper enhances this compound's activity by stabilizing its structure or facilitating mitochondrial targeting .
Q. How do researchers quantify this compound's inhibitory effects on bacterial biofilm formation?
Biofilm inhibition is assessed using spectrophotometric analysis (OD600 for bacterial growth) and confocal microscopy. For Streptococcus mutans, studies show 25–50 ppm this compound significantly reduces biofilm biomass (p<0.05, ANOVA/Kruskal-Wallis tests) compared to controls like chlorhexidine .
Q. What structural features of this compound are critical for its antifungal function?
Key residues (e.g., Lys-13, Arg-22) are identified via site-directed mutagenesis and recombinant peptide variants. Circular dichroism (CD) in hydrophobic environments confirms α-helical conformation is essential, while mutations at Lys-13 or Arg-22 reduce candidacidal activity by >50% .
Q. How is this compound's intrinsically disordered nature (IDP) characterized experimentally?
Small-angle X-ray scattering (SAXS) and computational modeling (e.g., SOP-IDP) are used to analyze conformational flexibility. This compound’s radius of gyration (Rg) and low-q SAXS profiles are compared to synthetic peptides to validate its disordered state .
Advanced Research Questions
Q. How do conflicting studies reconcile this compound's proposed mechanisms of action (e.g., pore formation vs. intracellular targeting)?
Contradictions arise from methodological differences: membrane permeabilization assays (e.g., propidium iodide uptake) vs. intracellular ATP/ROS quantification. Recent studies using TEM and receptor-blocking agents show this compound enters C. albicans via receptor-mediated endocytosis, disrupting mitochondria without pore formation .
Q. Why do structural modifications (e.g., multimerization) fail to enhance this compound's candidacidal activity?
Fusion constructs (e.g., this compound-Histatin-5) expressed in E. coli retain α-helical structure but show reduced activity, suggesting steric hindrance or disrupted intracellular trafficking. CD and functional assays confirm duplication of functional domains (residues 9–24) does not improve efficacy .
Q. How do proteomic approaches identify this compound's intracellular targets in fungal pathogens?
Yeast proteome microarrays screen ~6,000 proteins, identifying 137 this compound targets. Gene Ontology (GO) enrichment and synthetic lethality analysis reveal interactions with mitochondrial proteins (e.g., ATP synthases) and SAGA complex components, explaining ATP depletion and oxidative stress .
Q. What explains contradictory findings linking salivary this compound levels to dental caries severity?
ELISA-based studies report higher this compound in high-caries groups (66.84 vs. 16.89 ng/mL, p=0.015), suggesting compensatory upregulation. However, variability in saliva sampling (stimulated vs. unstimulated) and bacterial adaptation mechanisms complicate interpretation .
Q. How do in silico models improve understanding of this compound's dynamic interactions with membranes?
Molecular dynamics simulations parameterized with SAXS data predict this compound’s membrane-binding kinetics. These models reveal transient helices that disrupt lipid bilayers without stable pore formation, aligning with experimental observations of ATP efflux .
Q. What translational strategies leverage this compound's anti-pathogen properties beyond oral immunity?
Organoid models infected with enterotoxigenic E. coli (ETEC) show this compound stiffens bacterial pili, reducing intestinal adhesion. Future applications include synthetic peptide powders for traveler’s diarrhea, validated via electron microscopy and binding assays .
Methodological Notes
- Statistical rigor : Use paired T-tests for biofilm data, ANOVA for time-dependent effects .
- Ethical compliance : Ensure peptide synthesis and animal/organoid studies follow institutional biosafety protocols .
- Data reproducibility : Detailed experimental sections (e.g., CD conditions, SAXS parameters) must be included for replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
